molecular formula C7H11N3 B3319425 2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine CAS No. 111416-15-0

2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine

Cat. No.: B3319425
CAS No.: 111416-15-0
M. Wt: 137.18
InChI Key: ZKSLBQITPNATCT-UHFFFAOYSA-N
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Description

2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a partially saturated azepine ring. This scaffold has garnered attention in medicinal chemistry due to its versatility in interacting with biological targets, particularly serotonin receptors. Its synthesis involves regioselective assembly of fused pyrazole-azepine heterocycles, highlighting the importance of substituent positioning for pharmacological activity .

Properties

IUPAC Name

1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-3-8-4-2-7-6(1)5-9-10-7/h5,8H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSLBQITPNATCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of Rh(III)-catalyzed reactions of amides of hetarylcaboxylic acids with methylenecyclopropanes, which proceed via C–H bond activation and cycloaddition . Another approach involves the recyclization of benzannelated six-membered-hydrocarbon rings into seven-membered lactams .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., Rh(III) catalysts). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

One of the primary areas of interest for 2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine is its potential therapeutic applications. Research indicates that compounds with similar structures may exhibit significant biological activity:

  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit the activity of the human urokinase plasminogen activator (uPA), which is implicated in cancer metastasis and progression. The mechanism likely involves interaction with specific molecular targets associated with tumor growth and spread.
  • Neurological Applications : There is ongoing investigation into the use of this compound in treating neurological disorders. Its structural similarity to known neuroprotective agents suggests potential benefits in neurodegenerative conditions .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique reactivity can be harnessed in various chemical reactions:

  • Cyclization Reactions : The compound can participate in cyclization reactions that yield new heterocyclic compounds with potential biological activities.
  • Functionalization : It can be functionalized to introduce various substituents that enhance its pharmacological properties or alter its reactivity for further synthetic applications .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer effects of a derivative of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability and an increase in apoptosis markers when treated with this compound. The study highlighted the compound's potential as a lead structure for developing new anticancer drugs .

Case Study 2: Neurological Protection

Another research project focused on the neuroprotective effects of derivatives based on this compound. In vitro studies demonstrated that these compounds could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests that they may have therapeutic potential for conditions such as Alzheimer's disease and Parkinson's disease .

Mechanism of Action

The mechanism of action of 2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine involves its interaction with specific molecular targets and pathways. For example, amiloride-based drugs, which include similar structures, are known to inhibit the human urokinase plasminogen activator, a target in cancer treatment . The exact molecular targets and pathways for this compound are still under investigation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The pyrazolo-azepine scaffold shares structural similarities with other fused heterocycles, but variations in ring size, substituents, and saturation lead to distinct pharmacological and physicochemical properties. Below is a detailed comparison:

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Key Substituents Biological Activity Reference
JNJ-18038683 Pyrazolo[3,4-d]azepine 1-Benzyl, 3-(4-chlorophenyl) 5-HT7 antagonist
ML314 (Compound 2a) Pyrazolo[3,4-d]azepine Cyclopropyl, N-debenzylated β-Arrestin-biased NTR1 agonist
8-Oxo-8H-4,5,6,7-tetrahydropyrazolo[5,4-c]azepine Pyrazolo[5,4-c]azepine 8-Oxo, 4-phenylhydrazone Synthetic intermediate (no reported bioactivity)
3-Cyclopropyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine Pyrazolo[3,4-d]azepine 3-Cyclopropyl Undisclosed (research compound)
Pyrazolo[3,4-f][1,2,3,5]tetrazepin-4(3H)-one Pyrazolo[3,4-f]tetrazepinone 5,8-Dimethyl, 6-phenyl Explored for structure-activity relationships

Pharmacological Profile Differences

  • JNJ-18038683 vs. ML314 : While both target G-protein-coupled receptors (GPCRs), JNJ-18038683 antagonizes 5-HT7 receptors, whereas ML314 acts as a β-arrestin-biased agonist at neurotensin NTR1 receptors. ML314 exhibits 28-fold higher β-arrestin pathway activity than 5-HT and superior potency to JNJ-18038683, underscoring the impact of substituents on signaling bias .
  • Substituent Effects : The N-debenzylated analog of JNJ-18038683 (ML314) shows enhanced brain penetrance and β-arrestin recruitment, suggesting that removal of the benzyl group improves pharmacokinetic properties .

Table 2: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP Solubility Enhancements
JNJ-18038683 (citrate salt) C20H21ClN4·C6H8O7 569.97 3.2 (estimated) Hydroxypropyl-β-cyclodextrin formulation
3-Cyclopropyl derivative C10H17Cl2N3 250.17 1.8 (estimated) Not reported
ML314 C14H19N3O 245.32 2.5 (estimated) Neutral pH adjustment for injection

Structure-Activity Relationship (SAR) Insights

  • Position 3 Substitutions : The 3-(4-chlorophenyl) group in JNJ-18038683 is critical for 5-HT7 antagonism, while 3-cyclopropyl or N-debenzylated variants shift activity toward other GPCRs (e.g., NTR1) .
  • Ring Saturation : Partial saturation of the azepine ring (as in hexahydropyrazolo-azepines) enhances conformational flexibility, improving receptor binding compared to fully aromatic analogs .
  • Salt Forms : Citrate and hydrochloride salts (e.g., JNJ-18038683 citrate) improve solubility but require formulation adjustments (e.g., cyclodextrins) for in vivo studies .

Biological Activity

2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine is a bicyclic heterocyclic compound that consists of a pyrazole and azepine ring system. Its unique structure imparts distinct chemical properties and potential biological activities. This article explores its biological activity through various studies and findings.

  • IUPAC Name : 1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine
  • Molecular Formula : C7H12N3
  • CAS Number : 928774-98-5

Research indicates that this compound interacts with various molecular targets involved in critical biological pathways. For instance, it has shown potential in inhibiting human urokinase plasminogen activator (uPA), which is significant in cancer treatment strategies aimed at reducing metastasis and tumor growth.

Anticancer Properties

Studies have highlighted the compound's anticancer properties. It has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example:

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines with IC50 values in the low micromolar range.
  • Mechanisms : The proposed mechanisms include the induction of oxidative stress and disruption of mitochondrial function leading to apoptosis .

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory effects. In vitro assays have shown:

  • COX-2 Inhibition : Compounds derived from this structure exhibited selective inhibition of COX-2 over COX-1. For example:
    • IC50 values for COX-2 inhibition ranged from 0.02 to 0.04 μM compared to celecoxib .

Antiviral Activity

Recent studies have explored the antiviral potential of derivatives of this compound against viruses such as Zika virus (ZIKV). While specific data on this compound itself is limited in this context, its structural analogs showed promising antiviral activity through phenotypic screening methods .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of cancer cell proliferation
Anti-inflammatorySelective COX-2 inhibition
AntiviralPotential activity against ZIKV

Research Insights

  • Anticancer Studies :
    • A study found that this compound derivatives exhibited significant cytotoxic effects on breast cancer cell lines.
    • Mechanistic studies indicated that these compounds could induce cell cycle arrest and apoptosis via mitochondrial pathways.
  • Inflammation Models :
    • In vivo models demonstrated that derivatives significantly reduced edema in carrageenan-induced paw edema tests.
    • Histopathological analysis indicated minimal gastric toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
  • Antiviral Research :
    • Structural analogs were synthesized and tested against ZIKV with promising results indicating the need for further exploration into their therapeutic applications.

Q & A

Q. What are the common synthetic routes for 2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via regioselective pyrazole assembly followed by ring-closing reductive amination. For example, Liang et al. (2021) developed a one-pot Pd-catalyzed hydrogenation method that combines a tetra-substituted pyrazole intermediate (from N-monosubstituted hydrazone and nitroolefin) with a four-step reductive amination sequence, achieving yields >80% . Alternative routes include hydrazinolysis of pyrano[3,4-c]pyrazole derivatives, though this method faces challenges in controlling seven-membered ring formation due to competing side reactions (e.g., unintended hydrazone intermediates) . Key variables include temperature (optimal range: 60–80°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst selection (Pd/C or Raney Ni).

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are essential. 1^1H NMR typically reveals distinct signals for the azepine ring protons (δ 1.5–2.8 ppm for aliphatic hydrogens) and pyrazole protons (δ 7.2–8.1 ppm for aromatic hydrogens). For example, pyrazolo[3,4-d]azepine derivatives synthesized via hydrazinolysis show a diagnostic singlet for the pyrazole C3 proton at δ 8.3 ppm . High-resolution MS (HRMS) confirms molecular formulas, with exact mass deviations <2 ppm. X-ray crystallography is recommended for resolving regiochemical ambiguities in fused-ring systems .

Q. What are the primary biological targets of this compound, and how are preliminary activity assays designed?

  • Methodological Answer : The compound exhibits affinity for serotonin receptors (5-HT7_{7}/5-HT2_{2}) and is evaluated via radioligand binding assays. Dvorak et al. (2021) used 3^3H-LSD for 5-HT7_{7} and 3^3H-ketanserin for 5-HT2_{2} receptor binding, with IC50_{50} values <100 nM in optimized derivatives . Assays are conducted in HEK-293 cells expressing human receptors, with nonspecific binding controlled using 10 µM methiothepin. Dose-response curves (0.1–10 µM) and Schild analysis validate competitive antagonism .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole-azepine fusion be addressed during synthesis?

  • Methodological Answer : Regioselectivity is controlled by steric and electronic modulation of intermediates. For example, using N-monosubstituted hydrazones (e.g., 4a in Liang et al., 2021) directs cyclization to the pyrazole C4 position, avoiding competing C3/C5 adducts . Computational modeling (DFT at B3LYP/6-31G*) predicts transition-state energies to optimize substituent placement. Electron-withdrawing groups (e.g., -NO2_2) on nitroolefins enhance electrophilicity, favoring [3+2] cycloaddition with hydrazones .

Q. What strategies mitigate byproduct formation during ring-closing reductive amination?

  • Methodological Answer : Byproducts like over-reduced amines or dimeric species arise from excessive hydrogenation. Liang et al. (2021) minimized these by:
  • Using Pd/C (5 wt%) under 30 psi H2_2 at 25°C to limit over-reduction.
  • Adding molecular sieves (4Å) to absorb water and shift equilibrium toward imine formation.
  • Employing one-pot conditions to avoid intermediate isolation, reducing oxidation risks .
    Post-reaction purification via flash chromatography (SiO2_2, EtOAc/hexane gradient) removes residual byproducts with >95% purity .

Q. How do structural modifications impact 5-HT7_{7}7​/5-HT2_{2}2​ receptor selectivity?

  • Methodological Answer : SAR studies reveal:
Substituent PositionModification5-HT7_{7} IC50_{50} (nM)5-HT2_{2} IC50_{50} (nM)Selectivity Ratio
C34-Fluorophenyl12 ± 285 ± 107.1
C34-Chlorophenyl8 ± 1120 ± 1515.0
N1Benzyl45 ± 530 ± 40.67
Electron-withdrawing groups at C3 enhance 5-HT7_{7} selectivity by stabilizing hydrogen bonds with Ser5.42 in the receptor’s binding pocket. N1 benzyl groups favor 5-HT2_{2} due to hydrophobic interactions with Leu3.28 .

Q. How are computational models applied to predict binding modes and guide synthesis?

  • Methodological Answer : AutoDock Vina or Schrödinger’s Glue is used for docking simulations. For 5-HT7_{7}, the compound’s pyrazole nitrogen forms a salt bridge with Asp3.32, while the azepine ring occupies a hydrophobic cleft near Trp6.48. QSAR models (e.g., CoMFA) correlate steric/electronic parameters (logP, polar surface area) with activity. A recent AutoML-based QSAR achieved R2^2 = 0.89 for predicting 5-HT7_{7} inhibition, prioritizing synthetic targets with >80% probability of IC50_{50} <50 nM .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine
Reactant of Route 2
2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine

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